molecular formula C13H23NO3 B595212 tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate CAS No. 1245643-80-4

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No.: B595212
CAS No.: 1245643-80-4
M. Wt: 241.331
InChI Key: BWQSLEABTTWFLD-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate (CAS 1245643-80-4) is a valuable piperidine-based building block in organic and medicinal chemistry . The compound features a tert-butoxycarbonyl (Boc) protective group, a cornerstone in modern synthetic methodology that allows for selective reactions at other molecular sites while protecting the amine functionality . Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol . As a key synthetic intermediate, this Boc-protected piperidone is primarily employed in the research and development of pharmaceutical compounds, where the piperidine scaffold is a prevalent structural motif . The presence of the ketone group at the 4-position and the propyl substituent at the 2-position of the piperidine ring makes it a versatile precursor for constructing complex molecular architectures. It is commonly used in the synthesis of drug candidates, particularly those targeting the central nervous system, and serves as a crucial intermediate in the exploration of new chemical reactions and synthetic pathways . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLEABTTWFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744500
Record name tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-80-4
Record name tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed:

Scientific Research Applications

Neuroprotective Agents

Recent studies have indicated that derivatives of tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have shown inhibition of amyloid beta aggregation, which is crucial in the pathogenesis of Alzheimer’s disease. In vitro studies demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for neuroprotection .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative conditions. For example, it has shown activity against acetylcholinesterase and β-secretase, both of which are targets for Alzheimer's treatment. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Building Blocks in Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions, such as nucleophilic additions and cyclizations. This versatility makes it a valuable intermediate in the synthesis of pharmaceutical compounds and natural products .

Synthesis of Quinolizidine Alkaloids

The compound has been utilized in the synthesis of quinolizidine alkaloids, which are known for their biological activities. The process involves using this compound as a precursor to generate complex alkaloid structures through multi-step synthetic pathways .

Case Studies

StudyObjectiveFindings
Study on Neuroprotective EffectsInvestigate the protective effects against amyloid beta-induced toxicityThe compound exhibited moderate protective effects in astrocytes and reduced oxidative stress markers .
Enzyme Inhibition AssayEvaluate inhibition of acetylcholinesteraseSignificant inhibition was observed with an IC50 value indicating potential for Alzheimer's treatment .
Synthetic Application ResearchSynthesize quinolizidine derivativesSuccessfully synthesized derivatives with high yields, demonstrating its utility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Observations:

The 4-oxo group enables hydrogen bonding, influencing crystallization behavior and intermolecular interactions . In contrast, the α-chloroketone group in the analogue from [] introduces electrophilic reactivity, making it a versatile intermediate for nucleophilic substitutions .

The absence of halogen atoms in the target compound reduces its environmental and metabolic liabilities .

Synthetic Utility :

  • The Boc group in all analogues facilitates selective deprotection under acidic conditions, enabling modular synthesis of piperidine-based scaffolds .
  • The α-chloroketone derivative ([]) is synthesized via low-temperature lithiation, highlighting the sensitivity of such intermediates to reaction conditions .

Methods for Assessing Similarity

Structural similarity analysis, critical for drug discovery, employs computational tools to compare molecular descriptors (e.g., fingerprints, topological indices). Key findings from [] include:

  • Tanimoto Coefficient : A metric for structural overlap; compounds with >0.85 similarity often share biological activity.
  • Functional Group Prioritization : Substituents like ketones or halogens dominate similarity assessments due to their strong influence on reactivity and binding .

Biological Activity

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₉N₁O₃
  • Molecular Weight : 239.30 g/mol

It features a piperidine ring with a tert-butyl group, a carbonyl group at the 4-position, and a propyl side chain at the 2-position. This structure is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in the body. The compound is known to modulate the activity of certain molecular targets, leading to various biological effects:

  • Receptor Binding : It can bind to sigma receptors (σRs), which are implicated in numerous physiological processes, including calcium signaling and mitochondrial metabolism .
  • Enzyme Interaction : The compound may also interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

  • Anti-inflammatory Activity : Compounds derived from this structure have shown efficacy in preclinical models for reducing inflammation.
  • Analgesic Properties : The compound has been evaluated for pain relief potential, demonstrating significant analgesic effects in animal studies.
  • Anticancer Effects : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promise as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityModel UsedKey Findings
Anti-inflammatoryIn vitroSignificant reduction in pro-inflammatory cytokines.
AnalgesicAnimal modelReduced pain response compared to control.
AnticancerCancer cell linesInhibition of cell proliferation by up to 70%.

Detailed Case Study

In a study examining the anti-inflammatory effects of this compound derivatives, researchers utilized a lipopolysaccharide (LPS)-induced inflammation model in mice. The results indicated that treatment with specific derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often starting from piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, which is crucial for biological testing .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves reacting 4-oxo-2-propylpiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs column chromatography or recrystallization to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for crystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with attention to piperidine ring protons (δ 1.4–3.5 ppm) and the tert-butyl group (δ 1.4 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are essential during handling?

Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for spill management (e.g., absorb with inert material) and emergency protocols for skin/eye exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Cross-validate with computational methods like Density Functional Theory (DFT) to model NMR chemical shifts. Compare experimental IR spectra with simulated vibrational frequencies. For ambiguous signals, employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations .

Q. What strategies optimize reaction yields in large-scale syntheses?

Screen catalysts (e.g., DMAP for acylation) and solvents (e.g., THF vs. DCM) to enhance reactivity. Adjust temperature gradients (e.g., –10°C for exothermic steps) and stoichiometric ratios. Monitor byproducts via LC-MS and optimize column chromatography conditions (e.g., gradient elution) .

Q. How does crystallographic analysis inform hydrogen bonding and reactivity?

X-ray diffraction (using SHELX software ) reveals intermolecular interactions. Graph set analysis (e.g., Etter’s rules ) identifies motifs like R₂²(8) rings, which influence solubility and stability. Hydrogen bonding at the carbonyl group may direct nucleophilic attack sites .

Q. What methodologies assess the compound’s environmental impact given limited ecotoxicological data?

Conduct OECD 301 biodegradation tests (aqueous aerobic conditions) and Daphnia magna acute toxicity assays. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Pow) and soil mobility .

Q. How to design toxicity studies for undercharacterized metabolites?

Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity. For in vivo insights, use zebrafish embryos to evaluate developmental toxicity. Prioritize metabolites identified via LC-HRMS fragmentation patterns .

Methodological Notes

  • Spectral Contradictions : Always correlate experimental data with computational predictions to rule out impurities or tautomeric forms .
  • Reaction Optimization : Statistical tools like Design of Experiments (DoE) reduce trial-and-error in parameter screening .
  • Crystallography : Refine SHELXL parameters (e.g., ADPs, restraints) to resolve disorder in the tert-butyl group .

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